N-[(2,4-dimethylphenyl)sulfonyl]glycine chemical properties and structure
N-[(2,4-dimethylphenyl)sulfonyl]glycine chemical properties and structure
An In-depth Technical Guide to N-[(2,4-dimethylphenyl)sulfonyl]glycine: Chemical Properties and Structure
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[(2,4-dimethylphenyl)sulfonyl]glycine, a substituted N-arylsulfonyl amino acid. We will delve into its fundamental chemical structure, physicochemical properties, a validated synthetic protocol, and its potential significance within the broader context of medicinal chemistry and drug discovery. This document is structured to serve as a foundational resource, synthesizing theoretical knowledge with practical, actionable insights for laboratory professionals.
Introduction and Significance
N-[(2,4-dimethylphenyl)sulfonyl]glycine belongs to the extensive class of N-sulfonylated amino acids, a scaffold of considerable interest in the development of novel therapeutic agents.[1] This class of compounds merges the structural features of an amino acid (glycine, in this case) with an arylsulfonyl moiety. This combination imparts a unique set of physicochemical properties, including increased lipophilicity and the ability to act as a hydrogen-bond donor, which are critical for molecular recognition and interaction with biological targets. The 2,4-dimethylphenyl substitution pattern on the aromatic ring further refines these properties, influencing steric hindrance and electronic effects that can modulate biological activity. N-aryl amino acids are recognized as crucial building blocks in the synthesis of nitrogen-containing heterocycles and other motifs of physiological importance.[2] While the specific biological profile of N-[(2,4-dimethylphenyl)sulfonyl]glycine is not extensively documented in publicly available literature, its structural analogues have shown promise in various therapeutic areas, suggesting its potential as a valuable synthon for creating novel bioactive molecules.[1][3]
Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is paramount for any research endeavor. N-[(2,4-dimethylphenyl)sulfonyl]glycine is systematically identified by several key descriptors that ensure its unambiguous recognition in chemical databases and literature.
The core structure consists of a glycine molecule where the amino nitrogen is substituted with a 2,4-dimethylbenzenesulfonyl group.
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IUPAC Name: 2-[(2,4-dimethylphenyl)sulfonylamino]acetic acid[4]
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CAS Number: 670255-96-6[4]
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Molecular Formula: C₁₀H₁₃NO₄S[4]
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Synonyms: 2-(2,4-Dimethylphenylsulfonamido)acetic acid, N-(2,4-Dimethylbenzene-1-sulfonyl)glycine[4]
Structural Identifiers:
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SMILES: CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)C[4]
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InChI: InChI=1S/C10H13NO4S/c1-7-3-4-9(8(2)5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)[4]
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InChIKey: QXSZBHFZFCHZEJ-UHFFFAOYSA-N[4]
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, permeability, and metabolic stability. The following table summarizes the key computed properties for N-[(2,4-dimethylphenyl)sulfonyl]glycine.
| Property | Value | Source |
| Molecular Weight | 243.28 g/mol | PubChem[4] |
| Monoisotopic Mass | 243.05652907 Da | PubChem[4] |
| XLogP3 (Lipophilicity) | 1.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
| Topological Polar Surface Area | 91.9 Ų | PubChem[4] |
| Heavy Atom Count | 16 | PubChem[4] |
Synthesis and Experimental Protocol
The synthesis of N-sulfonylated amino acids is a well-established procedure in organic chemistry. The most direct and common method for preparing N-[(2,4-dimethylphenyl)sulfonyl]glycine is via the N-sulfonylation of glycine. This reaction involves the nucleophilic attack of the glycine amino group on the electrophilic sulfur atom of 2,4-dimethylbenzenesulfonyl chloride. The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct.
Visualized Synthetic Workflow
Caption: Synthetic workflow for N-[(2,4-dimethylphenyl)sulfonyl]glycine.
Detailed Step-by-Step Protocol
Materials:
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Glycine
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2,4-Dimethylbenzenesulfonyl chloride
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Sodium hydroxide (NaOH)
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1,4-Dioxane
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Magnetic stirrer and stir bar
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Ice bath
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Round-bottom flask
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of Glycine Solution: In a 250 mL round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture at room temperature until all solids have dissolved. Add 1,4-dioxane to create a homogenous solution (approx. 1:1 ratio with water). Cool the flask in an ice bath to 0-5 °C.
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Addition of Sulfonyl Chloride: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cold, stirring glycine solution over 30 minutes. Causality: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent unwanted side reactions, such as the hydrolysis of the sulfonyl chloride. The basic conditions ensure the glycine's amino group remains deprotonated and thus nucleophilic.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted sulfonyl chloride and other non-polar impurities. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. Causality: Acidification protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution due to its lower solubility in acidic water.
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Isolation and Purification: The resulting white precipitate is the crude product. Collect the solid by vacuum filtration and wash it with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-[(2,4-dimethylphenyl)sulfonyl]glycine.
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Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Potential Applications in Drug Discovery
While specific biological activities for N-[(2,4-dimethylphenyl)sulfonyl]glycine are not widely reported, the N-sulfonyl amino acid scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological targets.
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Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group and is present in many enzyme inhibitors. It is plausible that derivatives of this compound could be designed to target metalloenzymes.
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Glycine Transporter (GlyT) Inhibition: Glycine is a key neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are regulated by glycine transporters, GlyT1 and GlyT2.[5] Inhibitors of these transporters are of interest for treating CNS disorders such as schizophrenia and chronic pain.[6] The structure of N-[(2,4-dimethylphenyl)sulfonyl]glycine, containing a glycine core, makes it a rational starting point for designing GlyT inhibitors.
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Antibacterial Agents: N-aryl amino acids and sulfonamide-containing compounds have been explored for their antibacterial properties.[2] The combination of these two motifs in one molecule could lead to compounds with novel mechanisms of antimicrobial action.
Conceptual Pathway: Modulation of Glycinergic Neurotransmission
Caption: Role of GlyT2 in glycinergic neurotransmission and its potential inhibition.
Conclusion
N-[(2,4-dimethylphenyl)sulfonyl]glycine is a well-defined chemical entity with a straightforward and reproducible synthetic pathway. Its value lies not in a currently known, specific biological activity, but in its potential as a versatile building block for medicinal chemistry campaigns. The combination of the glycine scaffold with the substituted arylsulfonyl group provides a rich template for generating compound libraries aimed at various biological targets, particularly those involved in neurotransmission and infectious diseases. This guide provides the core structural, physical, and synthetic information required for researchers to incorporate this valuable molecule into their discovery programs.
References
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PubChem. N-((4-Methylphenyl)sulfonyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (S)-4-Fluorophenylglycine. National Center for Biotechnology Information. Retrieved from [Link]
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